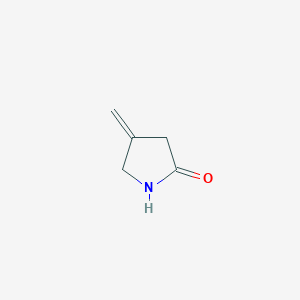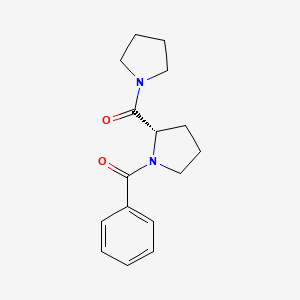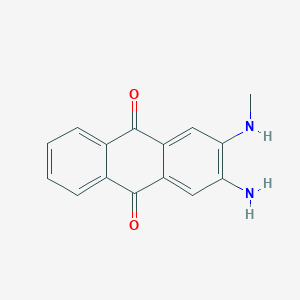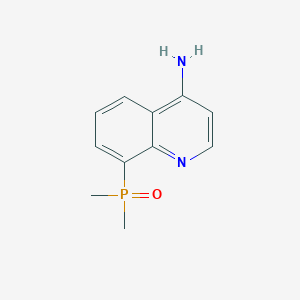
Dicarbonyl(tetraphenylporphinato)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicarbonyl(tetraphenylporphinato)ruthenium(II) is a coordination complex of ruthenium with the chemical formula Ru(CO)₂(TPP). This compound features a ruthenium center coordinated to two carbonyl (CO) ligands and a tetraphenylporphyrin (TPP) ligand. It is known for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicarbonyl(tetraphenylporphinato)ruthenium(II) typically involves the reaction of tetraphenylporphyrin (H₂TPP) with a ruthenium precursor, such as ruthenium(III) chloride. The reaction is carried out in the presence of a reducing agent, often under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
H2TPP+RuCl3⋅3H2O+2CO→Ru(CO)2(TPP)+3HCl+3H2O
Industrial Production Methods
While specific industrial production methods for Dicarbonyl(tetraphenylporphinato)ruthenium(II) are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial synthesis would likely involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
Dicarbonyl(tetraphenylporphinato)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as CO can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and may require heating or the use of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Ru(III) or Ru(IV) species, while substitution reactions can produce complexes with different ligands coordinated to the ruthenium center.
科学的研究の応用
Dicarbonyl(tetraphenylporphinato)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
作用機序
The mechanism by which Dicarbonyl(tetraphenylporphinato)ruthenium(II) exerts its effects involves coordination to target molecules, such as DNA or proteins. The ruthenium center can form covalent bonds with these targets, disrupting their normal function. Additionally, the compound’s ability to generate reactive oxygen species (ROS) under light irradiation makes it effective in photodynamic therapy.
類似化合物との比較
Similar Compounds
Dichlorotris(triphenylphosphine)ruthenium(II): This compound also features a ruthenium center coordinated to multiple ligands and is used in catalysis.
Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: Similar in structure, this compound is used in various catalytic applications.
Uniqueness
Dicarbonyl(tetraphenylporphinato)ruthenium(II) is unique due to its coordination with the tetraphenylporphyrin ligand, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in photodynamic therapy and advanced material development.
特性
分子式 |
C46H28N4O2Ru |
|---|---|
分子量 |
769.8 g/mol |
IUPAC名 |
carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.2CO.Ru/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2;/h1-28H;;;/q-2;;;+2 |
InChIキー |
PJRRXLCKSQRBGE-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)
![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)




